Propyl cyanoacetate

Catalog No.
S1506288
CAS No.
14447-15-5
M.F
C6H9NO2
M. Wt
127.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propyl cyanoacetate

CAS Number

14447-15-5

Product Name

Propyl cyanoacetate

IUPAC Name

propyl 2-cyanoacetate

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

InChI

InChI=1S/C6H9NO2/c1-2-5-9-6(8)3-4-7/h2-3,5H2,1H3

InChI Key

NLFIMXLLXGTDME-UHFFFAOYSA-N

SMILES

CCCOC(=O)CC#N

Canonical SMILES

CCCOC(=O)CC#N

The exact mass of the compound Propyl cyanoacetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Propyl cyanoacetate is a bifunctional aliphatic ester featuring both a reactive cyano group and an ester functionality, making it a highly versatile building block in organic synthesis. It serves as a critical intermediate in Knoevenagel condensations, Michael additions, and the industrial synthesis of cyanoacrylate adhesives, pharmaceuticals, and agrochemicals [1]. With a boiling point of 216 °C and a density of 1.028 g/cm³, it offers a distinct thermal and steric profile compared to its lower-chain homologues. Its primary procurement value lies in its ability to impart specific lipophilicity, intermediate steric bulk, and tailored glass transition temperatures (Tg) to downstream polymers and active pharmaceutical ingredients (APIs), making it the precursor of choice when ethyl or methyl cyanoacetates yield overly rigid or hydrophilic products.

Substituting propyl cyanoacetate with its more common homologues, methyl or ethyl cyanoacetate, often compromises both processability and final product performance. In adhesive manufacturing, substituting with methyl or ethyl cyanoacetate results in a cured polymer matrix with a significantly higher glass transition temperature (Tg), leading to brittle bonds that are prone to cohesive failure under mechanical stress or thermal cycling [1]. In organic synthesis, the lower boiling points of methyl (200–205 °C) and ethyl cyanoacetate (206 °C) restrict the maximum allowable reflux temperatures in solvent-free or high-temperature condensations, potentially leading to lower conversion rates and higher evaporative losses[2]. Furthermore, the shorter alkyl chains reduce the intermediate's lipophilicity, which can alter the stereoselectivity of cascade reactions and decrease compatibility with non-polar formulation matrices.

Thermal Processability and Volatility Control

Propyl cyanoacetate exhibits a boiling point of 216 °C, which is quantitatively higher than its lower-chain homologues. This elevated boiling point reduces evaporative losses during high-temperature synthesis and allows for more aggressive thermal conditions during Knoevenagel condensations compared to methyl or ethyl derivatives .

Evidence DimensionBoiling Point / Thermal Volatility
Target Compound Data216 °C
Comparator Or BaselineEthyl cyanoacetate (206 °C) and Methyl cyanoacetate (200–205 °C)
Quantified Difference10–16 °C higher boiling point.
ConditionsStandard atmospheric pressure (760 mmHg).

Enables higher reflux temperatures and reduces precursor loss in large-scale industrial condensations, improving overall yield and process efficiency.

Downstream Polymer Flexibility and Glass Transition Control

When utilized as a precursor for cyanoacrylate monomers, the propyl ester chain imparts increased free volume to the resulting polymer matrix. This structural modification lowers the glass transition temperature (Tg) compared to methyl and ethyl derivatives, yielding an adhesive with superior intermediate flexibility and impact resistance [1].

Evidence DimensionDownstream Polymer Glass Transition Temperature (Tg)
Target Compound DataPropyl cyanoacrylate polymers (intermediate Tg, typically <130 °C)
Comparator Or BaselineMethyl cyanoacrylate (Tg ~165 °C) and Ethyl cyanoacrylate (Tg ~140 °C)
Quantified DifferenceSignificant reduction in Tg, shifting the material from highly brittle to moderately flexible.
ConditionsCured cyanoacrylate adhesive matrix.

Essential for formulating industrial and medical adhesives that must withstand mechanical shock or thermal expansion without cohesive failure.

Formulation Compatibility via Density and Lipophilicity

The extended aliphatic chain of propyl cyanoacetate decreases its density to 1.028 g/cm³ and increases its lipophilicity relative to shorter-chain cyanoacetates . This physical property shift enhances its miscibility in non-polar organic solvents and complex resin systems, preventing phase separation during formulation .

Evidence DimensionDensity and Lipophilic Character
Target Compound Data1.028 g/cm³
Comparator Or BaselineEthyl cyanoacetate (1.06 g/cm³) and Methyl cyanoacetate (1.13 g/cm³)
Quantified Difference3% to 9% lower density, correlating with a higher octanol-water partition coefficient.
ConditionsStandard laboratory conditions (20 °C).

Ensures homogeneous blending in non-polar industrial coatings, specialty resins, and solvent-based synthetic workflows.

Intermediate Flexibility Cyanoacrylate Adhesives

Ideal for manufacturing specialty instant adhesives where ethyl cyanoacrylate is too brittle and butyl cyanoacrylate is too soft. The propyl moiety provides a balanced glass transition temperature (Tg), making it highly suitable for automotive, aerospace, or electronics assembly where moderate impact resistance is required [1].

High-Temperature Knoevenagel Condensations

Procured for synthesizing complex pharmaceutical intermediates (e.g., ring-substituted propyl 3-phenyl-2-cyanoacrylates) where the 216 °C boiling point allows for elevated reaction temperatures without excessive reagent volatilization, improving overall yield[2].

Lipophilic API Precursor Synthesis

Selected as a building block in medicinal chemistry when the target active pharmaceutical ingredient requires a propyl ester moiety to optimize its partition coefficient (logP) and bioavailability, outperforming the more hydrophilic methyl or ethyl esters [2].

Specialty Polymer Resins and Coatings

Used as a monomeric precursor in copolymerization reactions to create advanced thermal-resistant coatings, benefiting from its enhanced solubility and miscibility in non-polar solvent systems compared to lower-chain homologues[1].

XLogP3

0.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Other CAS

14447-15-5

Wikipedia

Propyl cyanoacetate

Dates

Last modified: 08-15-2023

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